![molecular formula C10H10F3NO3 B3280298 (3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid CAS No. 712321-33-0](/img/structure/B3280298.png)
(3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Overview
Description
(3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid is a chiral amino acid derivative characterized by the presence of a trifluoromethoxy group attached to a phenyl ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the trifluoromethylation of aromatic compounds using reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under radical conditions . The subsequent steps involve the protection and deprotection of functional groups to yield the desired amino acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and scalable synthesis. The use of transition metal catalysts and photoredox catalysts can enhance the yield and selectivity of the reactions .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, (3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid serves as a building block for the synthesis of various pharmaceuticals. Its structural features allow it to act as an amino acid analog, which can be utilized in the design of drugs targeting specific receptors or enzymes.
- Neurotransmitter Modulation : The compound has been studied for its role in modulating neurotransmitter systems, particularly in relation to glutamate receptors. Research indicates that it may influence excitatory neurotransmission, which is critical in conditions such as epilepsy and neurodegenerative diseases .
Neuropharmacology
The unique trifluoromethoxy group enhances the lipophilicity of this compound, potentially improving its ability to cross the blood-brain barrier. This property makes it a candidate for:
- Cognitive Enhancement : Investigations into cognitive enhancers have identified this compound as a potential agent that could improve learning and memory by modulating synaptic plasticity .
- Neuroprotective Effects : Preliminary studies suggest that it may exhibit neuroprotective properties against excitotoxicity, making it a candidate for further exploration in the treatment of neurodegenerative disorders such as Alzheimer's disease .
Biochemical Probes
The compound's ability to selectively bind to certain receptors allows it to function as a biochemical probe in research settings:
- Receptor Binding Studies : It can be used to study the binding affinities and activities of various receptors, particularly those involved in neurotransmission. This application is crucial for understanding receptor mechanisms and drug interactions .
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules. This results in the modulation of biochemical pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid
- (3R)-3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid
- (3R)-3-amino-3-[4-(trifluoromethylthio)phenyl]propanoic acid
Uniqueness
(3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to other fluorinated analogs. This uniqueness translates to different reactivity patterns and biological activities, making it a valuable compound for various applications .
Biological Activity
(3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid is a chiral amino acid derivative notable for its trifluoromethoxy group, which imparts unique physicochemical properties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor interactions.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H10F3NO3
- CAS Number : 712321-33-0
The presence of the trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a valuable candidate in drug design and development.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethoxy group facilitates strong hydrogen bonding and hydrophobic interactions, which can modulate enzyme activity and receptor binding. Notably, this compound has shown promising results in inhibiting specific enzymes involved in neurotransmitter metabolism.
Enzyme Inhibition
Research indicates that compounds with trifluoromethoxy substituents often exhibit enhanced activity against various enzymes. For instance, studies have demonstrated that the incorporation of a trifluoromethoxy group can significantly increase the potency of inhibitors targeting monoamine oxidase (MAO) and acetylcholinesterase (AChE).
These values suggest that this compound is a potent inhibitor, potentially useful in treating conditions like depression and Alzheimer's disease.
Case Studies
- Inhibition of MAO-B : A study highlighted the compound's ability to inhibit MAO-B with an IC50 value of 0.51 µM, indicating strong competitive inhibition compared to non-fluorinated analogs .
- AChE Activity : Another investigation reported that the compound significantly inhibited AChE, which is crucial for neurotransmitter regulation in neurodegenerative diseases .
Toxicity and Safety Profile
In vitro toxicity assessments have been conducted to evaluate the safety profile of this compound. Using Vero cells, researchers found that concentrations up to 100 µg/mL resulted in over 80% cell viability, suggesting a favorable safety margin for further development .
Applications in Medicinal Chemistry
The unique properties of this compound make it an attractive scaffold for drug design. Its ability to enhance binding affinity and selectivity towards biological targets positions it as a promising candidate for developing new therapeutics aimed at neurological disorders.
Properties
IUPAC Name |
(3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNPXOOSNAGXEE-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)N)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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